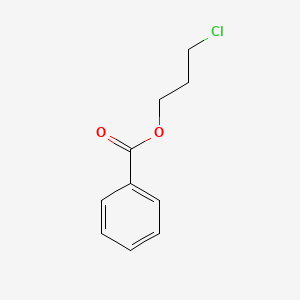

3-Chloropropyl benzoate

Description

Significance in Organic Synthesis and Medicinal Chemistry Intermediates

The primary significance of 3-chloropropyl benzoate (B1203000) lies in its utility as a key intermediate in multi-step organic syntheses. The chloropropyl group provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of the benzoyloxypropyl moiety into various molecules. This strategy is particularly prominent in medicinal chemistry for the synthesis of pharmaceutical ingredients.

A notable application is in the synthesis of indoline (B122111) derivatives, which are core structures in certain pharmacologically active compounds. For example, 3-chloropropyl benzoate is used in the N-alkylation of indoline. google.com In a documented process, this compound is reacted with indoline in the presence of a base like triethylamine (B128534) and a catalyst such as dimethylamino pyridine. google.com This reaction attaches the propyl benzoate chain to the nitrogen atom of the indoline ring, forming 3-(indolin-1-yl)propyl benzoate. google.com This intermediate is a crucial precursor in the synthesis of Silodosin, an α-1 adrenoceptor antagonist. google.compatsnap.com The synthesis involves reacting an appropriate indoline-based compound with this compound, often facilitated by potassium carbonate, a phase transfer catalyst like tetrabutylammonium (B224687) bromide, and potassium iodide in a solvent such as dimethylformamide (DMF). patsnap.comepo.org

The general synthetic approach involves the initial preparation of this compound itself, typically through the esterification of benzoic acid with a haloalkane like 1-bromo-3-chloropropane, using a base such as triethylamine to facilitate the reaction. google.com The crude product is then used in subsequent steps without extensive purification, highlighting its role as a workhorse intermediate in a longer synthetic sequence. google.com

Scope of Academic Inquiry and Research Directions

Academic and industrial research involving this compound extends beyond its application in the synthesis of a single target molecule. The compound features in broader investigations into new synthetic methodologies and the creation of novel chemical entities.

One area of research focuses on developing new derivatives for potential applications in agrochemistry. For instance, this compound has been used as a starting point to synthesize a series of 3-chloropropylaminobenzoate derivatives. mdpi.com In these studies, aminobenzoic acids are reacted to create esters like 3-chloropropyl 2-aminobenzoate, which are then evaluated for their biological activities, such as potential insecticidal properties. mdpi.com

Furthermore, this compound appears in studies aimed at advancing fundamental reaction chemistry. Research on cross-electrophile coupling reactions, a powerful method for forming carbon-carbon bonds, has utilized substrates like this compound to test and optimize new catalytic systems. acs.org For example, it has been used as a substrate in nickel-catalyzed C(sp²)-C(sp³) cross-electrophile coupling reactions, demonstrating the utility of these methods in non-amide solvents. acs.org Such research is vital for developing more sustainable and efficient chemical synthesis processes.

The compound and its analogs, such as 3-chloropropyl 3,4,5-trimethoxybenzoate, are also used as general alkylating agents for amines to produce basic esters, which are explored for various chemical and pharmaceutical purposes. cdnsciencepub.com These research directions underscore the role of this compound not just as a component for a specific target, but as a versatile tool for chemical innovation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKCREURICWFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288001 | |

| Record name | 3-chloropropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-95-0 | |

| Record name | 942-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropropyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions

Esterification reactions are a fundamental method for the formation of esters, including 3-chloropropyl benzoate (B1203000). This can be accomplished by reacting a benzoic acid derivative with 3-chloropropanol or by the reaction of an alcohol with a more reactive benzoyl chloride.

The acid-catalyzed esterification, commonly known as Fischer esterification, is a widely used method for producing esters from a carboxylic acid and an alcohol. In the context of 3-chloropropyl benzoate synthesis, this would involve the reaction of a benzoic acid derivative with 3-chloropropanol in the presence of an acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. The removal of water as it is formed also shifts the equilibrium to the product side. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

A general representation of this reaction is as follows:

Benzoic Acid + 3-Chloropropanol ⇌ this compound + Water

| Reactant | Catalyst | Reaction Condition | Product |

| Benzoic Acid | Sulfuric Acid | Reflux | This compound |

| 3-Chloropropanol | p-Toluenesulfonic Acid | Water removal | This compound |

Detailed research findings specifically for the acid-catalyzed esterification of benzoic acid with 3-chloropropanol are not extensively documented in publicly available literature. However, the principles of Fischer esterification are well-established, and it is expected that this reaction would proceed under standard esterification conditions. The yield of the reaction would be influenced by factors such as the reaction time, temperature, and the efficiency of water removal.

The esterification of aminobenzoic acids, such as p-aminobenzoic acid (PABA), with halogenated propanols like 3-chloropropanol, presents an interesting synthetic route to functionalized benzoate esters. This reaction is analogous to the synthesis of benzocaine (ethyl p-aminobenzoate), a common local anesthetic.

The presence of the amino group on the benzoic acid ring introduces a basic site that can react with the acid catalyst. Therefore, a stoichiometric amount of the acid catalyst is often required to protonate the amino group, allowing the esterification to proceed. The reaction is typically carried out by heating the aminobenzoic acid and the alcohol in the presence of a strong acid like sulfuric acid. The product is then isolated by neutralizing the reaction mixture with a base, which causes the ester to precipitate.

While specific literature detailing the esterification of aminobenzoic acids with 3-chloropropanol is scarce, the general procedure for the synthesis of similar esters suggests the following pathway:

p-Aminobenzoic Acid + 3-Chloropropanol → Intermediate Salt → 3-Chloropropyl p-aminobenzoate

| Reactant | Catalyst | Key Step | Product |

| p-Aminobenzoic Acid | Sulfuric Acid (stoichiometric) | Neutralization with base | 3-Chloropropyl p-aminobenzoate |

| 3-Chloropropanol |

A more reactive alternative to using benzoic acid is to employ benzoyl chloride. The reaction of an alcohol with an acyl chloride, such as benzoyl chloride, is a common and efficient method for ester synthesis. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

In the synthesis of this compound, 3-chloropropanol is reacted with benzoyl chloride in the presence of a base, such as pyridine or aqueous sodium hydroxide. The base scavenges the HCl, preventing it from reacting with the starting alcohol and driving the reaction to completion. This method is generally faster and less reversible than the Fischer esterification.

The reaction proceeds as follows:

Benzoyl Chloride + 3-Chloropropanol + Base → this compound + Base Hydrochloride Salt

| Reactant | Base | Solvent | Product |

| Benzoyl Chloride | Pyridine | Dichloromethane (B109758) | This compound |

| 3-Chloropropanol | Aqueous NaOH |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide an alternative approach to the formation of this compound, starting from a benzoate salt and a suitable three-carbon electrophile.

The reaction of a benzoate salt, such as sodium benzoate, with a 3-chloropropyl halide like 1,3-dichloropropane is a classic example of a nucleophilic substitution reaction. In this process, the benzoate anion acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom in 1,3-dichloropropane, leading to the displacement of a chloride ion and the formation of the ester.

This reaction is analogous to the Williamson ether synthesis and typically proceeds via an Sₙ2 mechanism. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the benzoate salt and facilitate the nucleophilic attack. The use of a phase-transfer catalyst can also enhance the reaction rate when using a two-phase system.

A potential side reaction is the further reaction of the product, this compound, with another molecule of the benzoate salt to form the diester, 1,3-propanediyl dibenzoate. Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired mono-ester.

Sodium Benzoate + 1,3-Dichloropropane → this compound + Sodium Chloride

| Nucleophile | Electrophile | Solvent | Potential Byproduct |

| Sodium Benzoate | 1,3-Dichloropropane | DMF | 1,3-Propanediyl dibenzoate |

A notable method for the synthesis of 3-chloropropyl benzoates involves the direct reaction of carboxylic acids with 1,3-dichloropropane. rsc.org This approach efficiently utilizes 1,3-dichloropropane as the source of the three-carbon chain. rsc.org The reaction is carried out under mild conditions and can be applied to both aliphatic and aromatic carboxylic acids. rsc.org

This synthetic strategy offers a direct route to 3-chloropropyl esters, with good to excellent yields reported. rsc.org The reaction of benzoic acid with 1,3-dichloropropane provides a straightforward synthesis of this compound. rsc.org

| Carboxylic Acid | C3 Source | Product | Yield |

| Benzoic Acid | 1,3-Dichloropropane | This compound | Good to Excellent rsc.org |

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of organic synthesis for creating aromatic ketones. researchgate.net This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride, typically using a strong Lewis acid catalyst. byjus.comorganic-chemistry.org

Acylation of Benzoate Esters with Halogenated Propionyl Chlorides

The introduction of an acyl group onto an aromatic compound is a fundamental method for forming carbon-carbon bonds. nih.gov The Friedel-Crafts acylation reaction, developed in 1877, typically employs an acid chloride (R-CO-Cl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.com The reaction proceeds through the formation of an acylium ion (RCO⁺) electrophile, which then attacks the aromatic ring. byjus.com The aromaticity of the ring is temporarily disrupted to form an intermediate complex, which then restores its aromaticity by losing a proton. byjus.com This process results in a ketone, as the product is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

While direct acylation of a benzoate ester is complex due to the deactivating nature of the ester group, related structures can be synthesized using this method. For instance, a common strategy involves the acylation of an aromatic ring with a halogenated propionyl chloride, such as 3-chloropropionyl chloride, in the presence of aluminum chloride. researchgate.net This reaction serves as a key step in the synthesis of precursors for various pharmaceutical compounds. researchgate.net The resulting chloroketone can then undergo further transformations.

The general mechanism for this type of acylation involves four main steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl halide (e.g., 3-chloropropionyl chloride) to form a highly electrophilic acylium ion.

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new acyl group.

Restoration of Aromaticity: The electrons from the C-H bond move back into the ring, restoring its aromaticity and regenerating the Lewis acid catalyst.

Conventional Friedel-Crafts catalysts include compounds like FeCl₃, BF₃, ZnCl₂, and TiCl₄, with aluminum halides being particularly effective. google.com The reaction is versatile, applicable to a wide range of isocyclic and heterocyclic aromatic hydrocarbons. google.com

| Feature | Description |

|---|---|

| Reaction Type | Electrophilic Aromatic Substitution |

| Acylating Agents | Acyl chlorides, Anhydrides, Carboxylic acids, Esters researchgate.net |

| Catalysts | Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) researchgate.netgoogle.com |

| Key Intermediate | Acylium ion (RCO⁺) |

| Product | Aromatic ketone |

Cyclization Strategies for Functionalized Benzoates

Cyclization reactions are powerful tools for constructing cyclic molecules from acyclic precursors. These strategies are integral to the synthesis of a wide array of functionalized compounds, including those that can serve as precursors or analogues to benzoates.

[3+3] Cyclizations of 4-Alkyl- and 4-Chloroalkyl-1,3-bis(trimethylsilyloxy)buta-1,3-dienes

A notable cyclization strategy involves the reaction of 4-alkyl- and 4-(ω-chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes with oxalyl chloride. researchgate.net This method leads to the synthesis of 4-alkyl- and 4-(ω-chloroalkyl)-3-hydroxy-5-alkylidenebutenolides. researchgate.net The reaction proceeds through a chemo- and regioselective process.

The general approach involves the treatment of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-chlorocarboxylic acid chlorides, which results in the formation of 6-chloro-3,5-dioxo esters. nih.gov These intermediates can then be regioselectively converted into functionalized 3(2H)-furanones. nih.gov Similarly, condensation with α-chloroacetic dimethyl acetal yields 6-chloro-5-methoxy-3-oxo esters, which can be transformed into 2-alkylidene-4-methoxytetrahydrofurans. nih.gov

In a specific application of this methodology, the cyclization of 4-alkyl- and 4-(ω-chloroalkyl)-1,3-bis(trimethylsilyloxy)buta-1,3-dienes with oxalyl chloride provides a direct route to highly functionalized butenolides. researchgate.net The reaction conditions typically involve dropwise addition of oxalyl chloride to a solution of the diene in a solvent like chloroform at low temperatures (e.g., -78 °C), followed by warming to room temperature. researchgate.net This process has been shown to produce a variety of butenolide derivatives in moderate to good yields. researchgate.net

| Diene Precursor | Resulting Butenolide Product | Yield (%) |

|---|---|---|

| 4-Ethyl-1,3-bis(trimethylsilyloxy)buta-1,3-diene | 4-Ethyl-3-hydroxy-5-ethylidenebutenolide | 72 |

| 4-Propyl-1,3-bis(trimethylsilyloxy)buta-1,3-diene | 3-Hydroxy-4-propyl-5-propylidenebutenolide | 70 |

| 4-(4-Chlorobutyl)-1,3-bis(trimethylsilyloxy)buta-1,3-diene | 4-(4-Chlorobutyl)-5-(4-chlorobutylidene)-3-hydroxybutenolide | 68 |

Catalytic Synthesis Routes

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the formation of C-O bonds in ester synthesis.

Palladium-Catalyzed Synthesis of Ester Compounds from Aryl Halides

Palladium-catalyzed carbonylation reactions are a highly efficient method for the synthesis of esters from aryl halides. nih.govrsc.orgrsc.org These reactions typically involve an aryl halide, an alcohol, a palladium catalyst, a ligand, a base, and a source of carbon monoxide (CO). A significant advancement in this area is the use of CO surrogates, which avoids the handling of toxic carbon monoxide gas. rsc.orgkyoto-u.ac.jp

Aryl formates have been identified as effective carbon monoxide sources in the palladium-catalyzed esterification of aryl halides. nih.govrsc.orgrsc.org The reaction can proceed at ambient pressure and does not require an external CO supply, affording the corresponding esters in high yields. rsc.org The process involves mixing the aryl halide, an aryl formate, and a palladium catalyst in a standard glass flask. kyoto-u.ac.jp The aryl formate is converted to carbon monoxide and the corresponding phenol with the help of a base. rsc.org

Another approach utilizes oxiranes as a source of carbon monoxide for the carbonylative esterification between aryl bromides and alcohols, promoted by a Pd/C catalyst. elsevierpure.com In this process, the oxirane is converted to an aldehyde via a palladium-promoted Meinwald rearrangement, which then serves as the CO source. elsevierpure.com

The first palladium-catalyzed esterification of carboxylic acids directly with aryl iodides has also been described. nih.gov This method utilizes a specific palladium-based catalytic system with a 1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene (IBnF) ligand, which significantly accelerates the aryl-O bond-forming reaction. nih.gov This allows for the coupling of a range of aryl iodides and carboxylic acids, including sterically hindered substrates, to yield the corresponding aryl esters. nih.gov

| Catalyst System | CO Source | Substrates | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(PhCN)₂ / Xantphos | Aryl Formates | Aryl Bromides | Ambient pressure, no external CO gas needed, good to high yields. | rsc.orgkyoto-u.ac.jp |

| Pd/C | Oxiranes | Aryl Bromides, Alcohols | CO gas-free, oxiranes convert to aldehydes as CO source. | elsevierpure.com |

| Pd / IBnF Ligand | Not Applicable (Direct Esterification) | Aryl Iodides, Carboxylic Acids | First direct Pd-catalyzed esterification of aryl iodides with carboxylic acids. | nih.gov |

| Pd/C | Primary Alcohols | Aryl Chlorides, Primary Alcohols | Alcohol serves as both carbonyl source and alkoxy component via C-C bond cleavage. | elsevierpure.com |

Compound Index

| Compound Name |

|---|

| This compound |

| 3-chloropropionyl chloride |

| 4-Alkyl-1,3-bis(trimethylsilyloxy)buta-1,3-diene |

| 4-Chloroalkyl-1,3-bis(trimethylsilyloxy)buta-1,3-diene |

| Aluminum chloride |

| Aryl formate |

| Aryl halide |

| Carbon monoxide |

| Oxalyl chloride |

| Palladium |

Chemical Transformations and Derivative Synthesis

Functionalization Strategies of the Chloropropyl Moiety

The presence of a primary alkyl chloride in the 3-chloropropyl portion of the molecule is the key to a variety of functionalization strategies. The carbon atom bonded to the chlorine is electrophilic, making it a target for nucleophiles. This reactivity allows for the introduction of new functional groups through substitution reactions.

The chlorine atom on the propyl chain can be displaced by a hydroxide ion (OH⁻) in a nucleophilic substitution reaction to form 3-hydroxypropyl benzoate (B1203000). This reaction is typically carried out by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide. The reaction proceeds via an S(_N)2 mechanism, where the hydroxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion.

General Reaction Scheme: C₆H₅COOCH₂CH₂CH₂Cl + NaOH → C₆H₅COOCH₂CH₂CH₂OH + NaCl

This transformation is significant as it converts the alkyl halide into a primary alcohol, which can then undergo further reactions such as oxidation or esterification.

The chlorine atom can be exchanged for another halogen, such as iodine, through a process known as the Finkelstein reaction. wikipedia.org This reaction involves treating the chlorinated compound with a solution of sodium iodide in acetone. wikipedia.org The success of this equilibrium reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone, thereby shifting the equilibrium towards the formation of the iodinated product. wikipedia.org This is a classic example of an S(_N)2 reaction. wikipedia.org The resulting 3-iodopropyl benzoate is often more reactive in subsequent nucleophilic substitution reactions than the original chlorinated compound.

| Reactant | Reagent | Solvent | Product |

| 3-Chloropropyl benzoate | Sodium iodide (NaI) | Acetone | 3-Iodopropyl benzoate |

| 3-Iodopropyl benzoate | Sodium chloride (NaCl) | Acetone | This compound |

| Table 1: Halogen Exchange Reaction |

The electrophilic carbon of the chloropropyl group readily reacts with nitrogen-containing nucleophiles, such as primary and secondary amines. This N-substitution reaction results in the formation of a new carbon-nitrogen bond, yielding various aminopropyl benzoate derivatives. For example, reaction with ammonia would yield 3-aminopropyl benzoate, while reaction with a primary amine like ethylamine would produce N-ethyl-3-aminopropyl benzoate. These reactions are also typically S(_N)2 substitutions. The resulting amino-functionalized molecules are of interest in the synthesis of more complex structures.

The chloropropyl group serves as a valuable precursor for introducing functionalities that can participate in "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgsavvysciencepublisher.com The process involves two main steps:

Azide Formation: The this compound is first converted to 3-azidopropyl benzoate by nucleophilic substitution with sodium azide. This reaction replaces the chlorine atom with the azide group (N₃).

Cycloaddition: The resulting azide-functionalized molecule can then be "clicked" onto a polymer chain that has been previously functionalized with terminal alkyne groups. savvysciencepublisher.com This reaction is highly efficient and forms a stable triazole linkage, covalently attaching the benzoate moiety to the polymer. youtube.com

This strategy is a powerful tool for the post-polymerization modification of materials, allowing for the precise introduction of specific chemical functionalities onto a polymer backbone. acs.org

| Step | Reactant 1 | Reactant 2 | Catalyst | Product | Linkage |

| 1 | This compound | Sodium azide (NaN₃) | - | 3-Azidopropyl benzoate | - |

| 2 | 3-Azidopropyl benzoate | Alkyne-functionalized polymer | Copper(I) | Polymer-triazole-propyl benzoate | 1,2,3-Triazole |

| Table 2: Click Chemistry Functionalization |

Reduction and Hydrolysis Pathways

The ester group in this compound is also susceptible to chemical transformation, primarily through hydrolysis.

The ester linkage can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. ambeed.com Alkaline hydrolysis, also known as saponification, is a common method. sci-hub.searkat-usa.org In this process, the ester is treated with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution. sci-hub.searkat-usa.org The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (sodium benzoate) and 3-chloro-1-propanol (B141029). sci-hub.se Subsequent acidification of the reaction mixture will protonate the carboxylate to give benzoic acid.

General Reaction Scheme (Alkaline Hydrolysis): C₆H₅COOCH₂CH₂CH₂Cl + NaOH → C₆H₅COONa + HOCH₂CH₂CH₂Cl C₆H₅COONa + HCl → C₆H₅COOH + NaCl

This reaction is essentially the reverse of the esterification process used to synthesize the compound and is a fundamental reaction in organic chemistry for the cleavage of esters.

Reduction of Benzoate Derivatives Containing 3-Chloropropyl Groups

The reduction of benzoate esters is a fundamental transformation in organic synthesis, typically yielding benzyl alcohols. However, the presence of a 3-chloropropyl group introduces additional considerations due to the potential for competing reactions. The choice of reducing agent is critical to selectively target the ester functionality without affecting the alkyl chloride.

Commonly employed reducing agents for esters include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity could also lead to the reduction of the alkyl chloride to an alkane, or other side reactions. A milder reducing agent like sodium borohydride is generally not reactive enough to reduce esters but can be used in combination with certain additives or under specific conditions to achieve the desired transformation.

A more chemoselective approach involves catalytic hydrogenation. This method utilizes hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions can often be tuned to selectively reduce the ester group while leaving the chloro group intact. For instance, hydrogenation at moderate pressures and temperatures would be a plausible strategy.

| Reducing Agent | Potential Outcome for this compound | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of ester to benzyl alcohol; potential reduction of C-Cl bond. | Highly reactive, may lack chemoselectivity. |

| Sodium Borohydride (NaBH₄) | Generally unreactive towards esters under standard conditions. | Can be used with additives for selective reduction. |

| Catalytic Hydrogenation (H₂/Pd/C) | Selective reduction of the ester to benzyl alcohol. | Conditions can be optimized for chemoselectivity. |

Cross-Coupling and Advanced Synthetic Reactions

The aromatic ring of this compound can be functionalized through various cross-coupling reactions, provided it is first converted to a suitable derivative, such as a halobenzoate. These reactions are powerful tools for the formation of carbon-carbon bonds.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a straightforward method for the synthesis of substituted alkynes. researchgate.netwikipedia.orgorganic-chemistry.org For a derivative such as 3-chloropropyl 4-iodobenzoate, this reaction would enable the introduction of an alkyne substituent at the 4-position of the benzoate ring.

The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). nrochemistry.comlibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. nrochemistry.com Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.org

A representative reaction is shown below:

3-Chloropropyl 4-iodobenzoate + Terminal Alkyne --(Pd catalyst, CuI, Base)--> 3-Chloropropyl 4-(alkynyl)benzoate

| Component | Function | Example |

| Palladium Catalyst | Main catalyst for the cross-coupling cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide. | CuI nrochemistry.com |

| Base | Deprotonates the terminal alkyne. | Triethylamine, Diisopropylamine |

| Substrates | Aryl halide and terminal alkyne. | 3-Chloropropyl 4-iodobenzoate, Phenylacetylene |

C(sp²)–C(sp³) Cross-Electrophile Coupling

C(sp²)–C(sp³) cross-electrophile coupling has emerged as a powerful method for the formation of carbon-carbon bonds between two different electrophiles, typically an aryl halide and an alkyl halide. acs.orgtcichemicals.com This approach avoids the need for pre-formed organometallic reagents. Nickel-catalyzed reductive cross-electrophile couplings are particularly common. nih.govorgsyn.org

For a derivative like 3-chloropropyl 4-bromobenzoate, this reaction could be employed to introduce an alkyl group at the 4-position of the aromatic ring. The reaction typically involves a nickel catalyst, a ligand, and a stoichiometric reductant (e.g., zinc or manganese). acs.orgorgsyn.org The mechanism is thought to involve the selective oxidative addition of the aryl halide to a low-valent nickel species, followed by reaction with an alkyl radical generated from the alkyl halide and the reductant. acs.org

A general scheme for this transformation is as follows:

3-Chloropropyl 4-bromobenzoate + Alkyl Halide --(Ni catalyst, Ligand, Reductant)--> 3-Chloropropyl 4-alkylbenzoate

| Component | Role in the Reaction | Common Examples |

| Nickel Catalyst | Facilitates the cross-coupling of the two electrophiles. | NiCl₂(dme), NiBr₂ |

| Ligand | Modulates the reactivity and stability of the nickel catalyst. | Bipyridine, Phenanthroline derivatives |

| Reductant | Reduces the nickel catalyst to its active form and generates the alkyl radical. | Zinc (Zn), Manganese (Mn) |

| Electrophiles | The two coupling partners. | 3-Chloropropyl 4-bromobenzoate, an alkyl halide |

Synthesis of Substituted Benzoate Analogues

The ester functionality of this compound can be readily introduced by reacting substituted benzoic acids with 3-chloropropanol. This allows for the synthesis of a wide range of functionalized analogues.

Aminobenzoic Acid Derivatives of this compound

Derivatives of aminobenzoic acid are important in medicinal chemistry and materials science. The synthesis of 3-chloropropyl aminobenzoates can be achieved through the esterification of the corresponding aminobenzoic acid with 3-chloropropanol. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgresearchgate.net

For example, the synthesis of 3-chloropropyl 4-aminobenzoate would proceed as follows:

4-Aminobenzoic Acid + 3-Chloropropanol --(H₂SO₄)--> 3-Chloropropyl 4-aminobenzoate + H₂O

The reaction is typically performed by heating the reactants in an excess of the alcohol, which also serves as the solvent. The equilibrium is driven towards the product by removing the water formed during the reaction. libretexts.org

| Reactant | Role |

| 4-Aminobenzoic Acid | Carboxylic acid source. |

| 3-Chloropropanol | Alcohol source. |

| Sulfuric Acid | Acid catalyst. |

Hydroxybenzoate Derivatives with Remote Halide Functions

Hydroxybenzoate derivatives are prevalent in natural products and pharmaceuticals. The synthesis of 3-chloropropyl hydroxybenzoates involves the esterification of a hydroxybenzoic acid with 3-chloropropanol. Similar to the synthesis of aminobenzoate derivatives, Fischer esterification is a viable method. nih.govrasayanjournal.co.in

For the synthesis of 3-chloropropyl 4-hydroxybenzoate, the reaction would be:

4-Hydroxybenzoic Acid + 3-Chloropropanol --(H₂SO₄)--> 3-Chloropropyl 4-hydroxybenzoate + H₂O

Alternative esterification methods include reacting the hydroxybenzoic acid with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com

| Starting Material | Reagent | Catalyst/Condition | Product |

| 4-Hydroxybenzoic Acid | 3-Chloropropanol | H₂SO₄, heat | 3-Chloropropyl 4-hydroxybenzoate |

| 4-Hydroxybenzoic Acid | 1-chloro-3-iodopropane | Tertiary amine | 3-Chloropropyl 4-hydroxybenzoate |

Applications in Advanced Materials and Chemical Intermediates

Role in Pharmaceutical Synthesis

The utility of 3-Chloropropyl benzoate (B1203000) extends to the pharmaceutical industry, where it functions as a key intermediate in the synthesis of therapeutic agents. Its bifunctional nature allows for the introduction of the benzoyl group and a three-carbon chain, which can be further modified to create a diverse range of drug candidates.

Intermediate for Anticancer and Antiviral Agents

While direct synthesis of anticancer and antiviral agents from 3-Chloropropyl benzoate is not extensively documented in publicly available research, its structural motifs are present in various therapeutic compounds. The synthesis of novel heterocyclic compounds, a cornerstone of many anticancer and antiviral drugs, often involves intermediates with similar functionalities. For instance, the development of quinobenzothiazine derivatives with potential anticancer activity highlights the importance of versatile building blocks in constructing complex heterocyclic systems. dntb.gov.uabibliotekanauki.pl Similarly, the synthesis of nucleoside analogues, a critical class of antiviral drugs, often employs alkylating agents to modify the core structure, a role that a molecule like this compound could potentially fulfill. wgtn.ac.nzwgtn.ac.nznih.govnih.gov The development of new anticancer drugs often involves the synthesis of hybrid molecules containing multiple pharmacophore units, where benzoate-containing intermediates can play a crucial role. nih.gov

Development in Agrochemical Research

In the field of agrochemicals, research has explored the use of benzoate derivatives for their potential insecticidal properties. The structural features of this compound make it a candidate for modification to enhance its biological activity against various pests.

Synthesis of Potential Insecticidal Derivatives

Research has been conducted on the synthesis of 3-chloropropylaminobenzoate derivatives as potential insecticides. While the direct synthesis from this compound is not explicitly detailed, the structural similarity suggests a possible synthetic pathway. The process for creating these derivatives would likely involve the reaction of this compound with an appropriate amine, replacing the benzoate group to form the corresponding aminobenzoate.

| Starting Material | Reagent | Potential Product | Application |

|---|---|---|---|

| This compound | Aminobenzoic acid derivative | 3-Chloropropylaminobenzoate derivative | Potential Insecticide |

Utility in Polymer Science and Functional Materials

The reactive nature of the chloropropyl group in this compound makes it a potential monomer or building block in the synthesis of functional polymers and materials. This functionality allows for its incorporation into polymer chains, potentially imparting specific properties to the resulting material.

Building Block for Polymeric Scaffolds

The synthesis of functional polyesters for biomedical applications is an area of active research. unipi.itresearchgate.netnih.gov While there is no direct evidence of this compound being used in the synthesis of polymeric scaffolds, its structure suggests potential applicability. The ester and chloro- functionalities could allow it to act as a monomer in polycondensation or ring-opening polymerization reactions. rsc.orgmdpi.com The synthesis of functionalized biodegradable polymers often involves the incorporation of monomers with specific side groups to tailor the properties of the final material for applications such as drug delivery or tissue engineering. nih.gov For instance, the synthesis of polyesters with pendant hydroxyl groups is achieved through the polymerization of functionalized lactones or the polyaddition of oxetanes and carboxylic anhydrides. nih.govresearchgate.net A molecule like this compound could potentially be modified to create a monomer suitable for such polymerization techniques, leading to the development of novel polymeric materials.

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient information to generate the requested article on "this compound" focusing on the specific applications outlined. The required detailed research findings and data for the subsections below could not be located:

Contributions to Catalysis and Solvent Systems

Utilization as a Solvent in Specific Chemical Processes

Similarly, investigations into the application of this compound as an intermediate for the development of ligands used in recyclable catalytic systems did not provide any relevant results. The literature on ligand synthesis is extensive; however, no specific pathways or examples involving this compound could be identified.

Furthermore, a search for the utilization of this compound as a solvent in specific chemical processes did not return any documented instances of its use in this capacity.

Due to the lack of scientifically verifiable information directly related to the requested topics, it is not possible to construct an article that is both informative and adheres to the strict constraints of the provided outline without resorting to speculation. Therefore, the article cannot be generated at this time.

Theoretical and Computational Investigations

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are fundamental in predicting the behavior of 3-chloropropyl benzoate (B1203000) by analyzing its electron distribution and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is effectively applied to estimate key physical parameters and predict the geometries of complex molecules. rsc.orgresearchgate.net For instance, DFT calculations can be used to estimate the dipole moment (DPM) of molecules, a key factor in understanding molecular interactions. rsc.org Specific functionals and basis sets, such as the M05-2X-D3 functional with the 6-31G(d) basis set, are utilized to optimize molecular structures and investigate the electronic properties of complex chemical systems, confirming the feasibility of their formation. researchgate.net Such calculations are foundational for further analysis of the molecule's electronic characteristics and reactivity.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and stability of a molecule. researchgate.netconicet.gov.ar The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as an important indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net Analysis of these orbitals can also elucidate the nature of electronic transitions within the molecule, such as intramolecular charge transfer states. rsc.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. researchgate.netconicet.gov.ar These include electronic chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Chemical hardness (η) measures the resistance to change in electron distribution, while chemical potential (μ) indicates the tendency of electrons to escape from a system. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. conicet.gov.ar These DFT-based reactivity indices are crucial for evaluating and comparing the reactivity of different molecules. researchgate.net

| Parameter | Symbol | Definition based on Ionization Potential (I) and Electron Affinity (A) |

| Chemical Potential | μ | μ = -(I + A) / 2 |

| Chemical Hardness | η | η = (I - A) / 2 |

| Global Electrophilicity | ω | ω = μ² / (2η) |

| Softness | S | S = 1 / (2η) |

| These parameters are commonly derived from the energies of the HOMO and LUMO (I ≈ -EHOMO, A ≈ -ELUMO). researchgate.netconicet.gov.ar |

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a critical step in computational chemistry. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. researchgate.net Using methods like DFT at a specific level of theory, such as M05-2X-D3/6-31G(d), researchers can identify the lowest-energy conformer of a molecule. researchgate.net This optimized structure serves as the basis for subsequent calculations of other properties, including vibrational frequencies, electronic spectra, and reactivity descriptors.

The dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of charge. It is a key parameter influencing intermolecular interactions and solubility. Quantum calculations, such as those using DFT, can be used to estimate molecular dipole moments. rsc.org While specific calculations for 3-chloropropyl benzoate were not found in the searched literature, studies on related compounds are informative. For example, the dipole moment of heptaisobutyl-monosubstituted POSS with a 3-chloropropyl group (7B1Cl-POSS) was experimentally measured and found to be influenced by the substituent group. rsc.org The surrounding environment, such as the solvent, can also affect the measured dipole moment. rsc.org

| Compound | Measured Dipole Moment (D) |

| heptaisobutyl-monosubstituted POSS with 3-chloropropyl (7B1Cl-POSS) | 3.58 D |

| Data from a related compound containing the 3-chloropropyl functional group. rsc.org |

Spectroscopic Property Predictions

Computational methods are valuable for predicting and interpreting spectroscopic data. Theoretical calculations can predict vibrational frequencies (infrared and Raman), electronic transitions (UV-Visible), and nuclear magnetic resonance (NMR) chemical shifts. For example, theoretical studies on related phosphoryl halides have used DFT to calculate molecular force fields, which are then scaled to predict vibrational spectra. conicet.gov.ar While experimental spectra like NMR are available for this compound, computational predictions can aid in the assignment of specific signals and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signature. bldpharm.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict NMR chemical shifts with increasing accuracy, aiding in spectral assignment and structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum mechanical approach for calculating magnetic shielding tensors, from which chemical shifts are derived. nih.govfaccts.de This method, typically paired with Density Functional Theory (DFT), accounts for the effect of the magnetic field on the electron orbitals, which is crucial for accurate predictions. nih.gov

The accuracy of GIAO-based predictions is dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). liverpool.ac.ukmdpi.com For this compound, computational models can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions are invaluable for confirming the compound's structure by comparing the theoretical spectrum to the experimental one. While specific GIAO calculations for this compound are not widely published, predictions can be benchmarked against experimental data from structurally similar compounds, such as 3-chloropropyl 2-aminobenzoate. mdpi.comsciforum.net

Below is a table representing the kind of data that GIAO-DFT calculations would generate for this compound, with expected chemical shift values based on analogous structures. mdpi.comsciforum.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values. Actual GIAO predictions would yield specific shifts for each distinct nucleus.)

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H (Proton) | Aromatic (ortho) | ~8.0 |

| Aromatic (meta, para) | ~7.4-7.6 | |

| Alkyl Chain (O-CH₂, -CH₂-, CH₂-Cl) | ~4.4, ~2.2, ~3.7 | |

| ¹³C (Carbon) | Carbonyl (C=O) | ~166 |

| Aromatic (C-O, C-H) | ~128-133 | |

| Alkyl Chain (O-CH₂) | ~61 | |

| Alkyl Chain (-CH₂-, CH₂-Cl) | ~32, ~41 |

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry provides profound insights into the dynamics of chemical reactions, enabling the elucidation of reaction mechanisms and the development of predictive kinetic models.

Understanding the precise pathway of a chemical reaction is fundamental to controlling its outcome. Quantum chemistry methods, especially DFT, are extensively used to map out the potential energy surface of a reaction. orientjchem.orgorientjchem.org This involves identifying and calculating the energies of reactants, products, and all transient species, including intermediates and transition states. orientjchem.org

For the synthesis of this compound, a common route is the esterification of benzoic acid with 3-chloro-1-propanol (B141029) or a nucleophilic substitution reaction between a benzoate salt and a 3-chloropropyl halide, such as 1-bromo-3-chloropropane. mdpi.comresearchgate.net A computational study of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structure for each molecule involved in the reaction pathway.

Transition State Searching: Locating the highest-energy point along the reaction coordinate, which represents the activation energy barrier.

Energy Calculation: Determining the relative energies of all species to establish the reaction's thermodynamic and kinetic feasibility. orientjchem.org

For instance, studies on similar SN2 reactions, such as the O-alkylation step in the synthesis of the drug Gefitinib involving a 4-(3-chloropropyl) group, demonstrate how DFT can be used to model the transition state and calculate energy profiles to confirm the proposed mechanism. orientjchem.orgorientjchem.org This analysis reveals the step-by-step process of bond breaking and formation at the molecular level.

The insights gained from mechanistic studies can be translated into mathematical kinetic models to simulate and optimize a reaction process. windows.net By determining the rate-limiting step and the activation energies for each part of the reaction, a set of differential equations can be formulated to describe the change in concentration of reactants, intermediates, and products over time.

Kinetic modeling allows for the in silico optimization of reaction conditions such as temperature, pressure, and reactant concentrations to maximize the yield of this compound and minimize byproducts. This computational approach can significantly reduce the need for extensive and costly laboratory experiments. The principles of this modeling are demonstrated in various chemical systems, where kinetic data are fitted to models to extract rate constants and understand the influence of different variables. mdpi.comresearchgate.net For example, in a study on aminobenzoate derivatives, release profiles were fitted to first-order and Weibull kinetic models to determine release constants. mdpi.comresearchgate.net A similar approach could be applied to model the formation kinetics of this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of intermolecular interactions, which govern the macroscopic properties of a substance, such as its solubility, melting point, and crystal structure. weebly.com

For this compound, MD simulations can illuminate its behavior in condensed phases (liquid or solid) and in solution. The key intermolecular interactions that would be analyzed include:

Electrostatic Interactions: The polar ester group (C=O) and the C-Cl bond create permanent dipoles, leading to significant dipole-dipole interactions that influence molecular packing.

Hydrogen Bonding: While lacking strong hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors for solvent molecules (like water) or weak C-H···O interactions. nih.gov

π-π Stacking: The benzene (B151609) ring can interact with other aromatic rings through π-π stacking, which can be a significant organizing force in the solid state or in concentrated solutions. mdpi.com

Studies on related systems, such as benzoate-based ionic liquids, have successfully used MD simulations to characterize these very interactions, confirming the importance of hydrogen bonding and π-π stacking in determining the microstructure of the liquid. mdpi.com An MD simulation of this compound would provide quantitative data on these forces, such as radial distribution functions showing the probability of finding neighboring atoms at a certain distance. nih.govmdpi.com

Table 2: Key Intermolecular Interactions for this compound

| Interaction Type | Relevant Structural Feature | Significance |

|---|---|---|

| Dipole-Dipole | Ester group (C=O), C-Cl bond | Influences boiling point, solubility, and crystal packing. |

| π-π Stacking | Benzene ring | Contributes to crystal lattice energy and aggregation in solution. mdpi.com |

| Hydrogen Bonding (Acceptor) | Ester oxygen atoms | Key for interactions with protic solvents like water. nih.gov |

| Van der Waals Forces | Entire molecule | Provides general intermolecular cohesion. |

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways

Under anaerobic conditions, the primary mechanism for initiating the breakdown of chlorobenzoates is reductive dehalogenation. oup.comresearchgate.net This process involves the removal of a chlorine atom from the aromatic ring, replacing it with a hydrogen atom. wur.nl This initial dehalogenation step is crucial as it transforms the xenobiotic compound into a more readily degradable intermediate, such as benzoate (B1203000). oup.com Benzoate is a common metabolite in the anaerobic degradation of many aromatic compounds. oup.com

Studies have demonstrated that this reductive dechlorination can be a form of "halorespiration," where the chlorinated compound serves as an electron acceptor, and the process is coupled to ATP synthesis and bacterial growth. oup.comnih.gov For instance, the anaerobic bacterium strain DCB-1 has been shown to grow by coupling the reductive dechlorination of 3-chlorobenzoate (B1228886) to energy production. nih.gov

Denitrifying bacteria also play a role in the anaerobic degradation of chlorobenzoates. oup.com A bacterium designated as strain 3CB-1, isolated from river sediment, can degrade 3-chlorobenzoate, 3-bromobenzoate, and 3-iodobenzoate (B1234465) under anoxic, denitrifying conditions, using them as growth substrates with nitrate (B79036) as the terminal electron acceptor. nih.gov This degradation is dependent on the presence of nitrate for the complete oxidation of the substrate. nih.gov

Several Gram-negative bacterial genera isolated from soil have demonstrated the ability to degrade 3-CBA. mdpi.comdntb.gov.ua Notable among these are Caballeronia, Paraburkholderia, and Cupriavidus. mdpi.comnih.gov Research has identified multiple strains within these genera with varying efficiencies in 3-CBA degradation. mdpi.com

For example, a study isolated six 3-CBA degrading strains belonging to these three genera. mdpi.comdntb.gov.ua Representative strains, Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1, exhibited higher maximum specific growth rates compared to Cupriavidus 19C6, degrading 5 mM of 3-CBA within 20–28 hours. mdpi.comnih.govresearchgate.net These findings highlight the genetic diversity and functional differences among bacteria involved in the environmental biodegradation of 3-CBA. mdpi.com Cupriavidus sp. strain SK-3 has also been noted for its ability to utilize various substituted aromatic compounds, including 4-chlorobenzoic acid. nih.gov

Table 1: Comparison of 3-CBA Degradation by Representative Bacterial Strains

| Strain | Genus | Degradation Time for 5 mM 3-CBA | Degradation Rate (mM h⁻¹) |

|---|---|---|---|

| 19CS4-2 | Caballeronia | 20-28 hours | 0.29 |

| 19CS9-1 | Paraburkholderia | 20-28 hours | 0.23 |

| 19C6 | Cupriavidus | Slower, with low growth rate | 0.10 |

Data sourced from a 2023 study on 3-CBA degrading bacteria. mdpi.com

The most common aerobic degradation pathway for 3-CBA proceeds via chlorocatechol intermediates. mdpi.comresearchgate.net This pathway is initiated by a dioxygenase enzyme that converts 3-CBA to a chlorocatechol. mdpi.comimrpress.com The subsequent cleavage of the aromatic ring typically occurs through the ortho-cleavage (or intradiol cleavage) pathway, also known as the modified ortho-cleavage pathway. mdpi.comresearchgate.netannualreviews.org This route channels the metabolites into the central metabolism. mdpi.com Genomic analyses of Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 revealed the presence of cbe and tfd gene clusters, which encode for the chlorocatechol ortho-cleavage pathway. mdpi.comnih.govresearchgate.net The degradation process yields intermediates such as chloro-cis,cis-muconate and maleylacetate. mdpi.comresearchgate.net

While the ortho-cleavage pathway is prevalent, alternative routes exist. researchgate.net Some bacteria may utilize a meta-cleavage pathway, though this is less common for chlorocatechols. mdpi.com Another alternative is the gentisate pathway. oup.comnih.gov Genomic analysis of Cupriavidus 19C6, which lacked the tfd genes found in the other strains, identified putative genes for the metabolism of 3-hydroxybenzoate via gentisate. mdpi.comnih.gov This suggests that Cupriavidus 19C6 may utilize a different degradation route, potentially involving gentisate or protocatechuate as intermediates, especially under conditions of low oxygen or substrate concentrations. researchgate.netnih.gov

Environmental Biotransformation Conditions

The rate and pathway of chlorobenzoate biodegradation are not solely dependent on the microbial species present but are also heavily influenced by the surrounding environmental conditions.

Microbial degradation of chlorobenzoates is not limited to mesophilic conditions. Studies have demonstrated the biotransformation of 3-chlorobenzoate in thermophilic (high-temperature) environments. nih.govoup.com Anaerobic biodegradation of 3-CBA has been successfully achieved at 75°C by mixed microbial cultures. oup.comnih.govoup.com One such culture, isolated from hot spring sediments, consisted of a facultative anaerobe and two obligate anaerobes, including a methanogen. oup.comnih.gov Another successful culture, derived from a non-geothermal source, contained a Clostridium species and another obligate anaerobe. oup.comnih.gov

In these thermophilic cultures, the primary transformation product was benzoic acid, indicating that reductive dechlorination was the initial step. oup.com Notably, these thermophilic consortia were specific for 3-chlorobenzoate, as no degradation of 2-chlorobenzoate (B514982) or 4-chlorobenzoate (B1228818) was observed under the same conditions. oup.comnih.gov This represents the first reported instance of biotransformation of this specific chlorinated aromatic compound at such a high temperature. nih.govoup.com

Several environmental factors can significantly influence the speed and metabolic route of chlorobenzoate degradation.

Oxygen Concentration: The presence and concentration of molecular oxygen are critical. nih.gov While aerobic pathways require oxygen for dioxygenase enzymes, anaerobic degradation, such as reductive dechlorination, occurs in its absence. wur.nlnih.gov At interfaces between oxic and anoxic zones, bacteria that are tolerant to low oxygen levels may play a key role. nih.gov Reduced oxygen can sometimes lead to the accumulation of toxic intermediates like chlorocatechols. nih.gov Some bacteria are better adapted to low oxygen conditions and may shift their metabolic strategy, for instance, utilizing a gentisate or protocatechuate pathway instead of a catechol pathway. nih.gov

Substrate Concentration: The concentration of the chlorobenzoate itself can impact degradation. High concentrations can be toxic to microorganisms, inhibiting growth and metabolic activity. mdpi.comwur.nl For example, the growth of Cupriavidus sp. strain SK-3 was impaired at 4-CBA concentrations above 5 mM. nih.gov The degradation rate can also be influenced by the concentration, with different optimal ranges for different bacterial strains. jbarbiomed.comnih.gov

Presence of Other Compounds: The availability of other carbon or nitrogen sources can affect degradation rates. jbarbiomed.com The presence of an additional carbon source allowed a phototrophic bacterium to continue degrading 3CBA under oxygen levels that would otherwise be inhibitory. nih.gov Conversely, certain nitrogen sources have been shown to reduce the degradation activity for 2-chlorobenzoic acid. jbarbiomed.com The presence of specific anions, such as nitrate (NO₃⁻) and phosphate (B84403) (H₂PO₄⁻), can also inhibit photodegradation processes. nih.gov

Fate of Related Chlorinated Propyl Compounds in the Environment

Hydrolytic Instability and Product Formation

Hydrolysis, the reaction of a compound with water, is a primary degradation pathway for many organic chemicals in the environment. The susceptibility of chlorinated aliphatic compounds to hydrolysis is influenced by factors such as the strength of the carbon-halogen bond and the stability of the resulting carbocation intermediate. viu.ca

Chlorinated propyl compounds, such as 1-chloropropane (B146392), can undergo hydrolysis to yield an alcohol and hydrochloric acid. askfilo.com The general reaction involves the substitution of the chlorine atom with a hydroxyl group from water. askfilo.com For instance, the hydrolysis of 1-chloropropane produces propan-1-ol and hydrochloric acid. askfilo.com

The rate of this reaction can be influenced by the structure of the compound. For example, allyl chloride hydrolyzes more readily than n-propyl chloride because it forms a more stable allylic carbocation intermediate through resonance. askfilo.com Similarly, the hydrolysis of isopropyl chloride can be selectively achieved in the presence of n-propyl chloride under specific conditions, highlighting the difference in reactivity between isomers. google.com

In addition to substitution reactions (hydrolysis), elimination reactions can also occur, particularly under basic conditions, leading to the formation of alkenes. viu.ca The degree of chlorination can also affect the reaction pathway; increased chlorination can enhance the likelihood of base-catalyzed elimination. viu.ca For organophosphate compounds containing chlorinated propyl groups, such as tris(1-chloro-2-propyl) phosphate (TCIPP), hydrolysis is also a key degradation process, yielding products like phosphoric acid and 1-chloro-2-propanol (B90593).

Table 1: Hydrolysis of Related Chlorinated Propyl Compounds

| Compound | Reaction Type | Primary Products | Influencing Factors |

| 1-Chloropropane | Hydrolysis (Substitution) | Propan-1-ol, Hydrochloric Acid askfilo.com | Structure, pH viu.caaskfilo.com |

| Isopropyl chloride | Hydrolysis (Substitution) | Isopropyl alcohol google.com | Temperature, presence of alkali google.com |

| Allyl chloride | Hydrolysis (Substitution) | Allyl alcohol | Resonance stabilization of carbocation askfilo.com |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Hydrolysis | Phosphoric acid, 1-chloro-2-propanol | Phase I metabolism |

Fugacity Modeling for Environmental Distribution

Fugacity modeling is a powerful tool used to predict the environmental distribution and fate of chemicals. researchgate.netunipd.it Fugacity, a concept analogous to partial pressure, represents a substance's "escaping tendency" from a particular phase (e.g., air, water, soil, sediment). unipd.it Chemicals move from compartments of high fugacity to those of low fugacity until equilibrium is reached. lupinepublishers.com

Fugacity-based multimedia models have been widely applied to assess the transport and fate of organic pollutants. researchgate.net These models are structured in levels of increasing complexity ulisboa.pt:

Level I: Assumes a closed, equilibrium system with no degradation, showing how a chemical partitions between different environmental compartments. lupinepublishers.comunipd.it

Level II: Includes advection (movement with a medium like air or water) and degradation processes while still assuming equilibrium. researchgate.net

Level III: Considers a steady-state, non-equilibrium system where transfer rates between compartments are not equal, providing a more dynamic picture of a chemical's fate. researchgate.netulisboa.pt

For chlorinated compounds, fugacity models can predict whether the substance is more likely to be found in the air, water, soil, or sediment. lupinepublishers.com Input parameters for these models include the chemical's properties (like vapor pressure and water solubility) and the characteristics of the environmental compartments. lupinepublishers.com For example, a Level I calculation for the persistent organic pollutant mirex (B1677156) showed it distributed mainly between soil, sediment, and air, but achieved its highest concentrations in biota and sediment due to its low water solubility and high sorption characteristics. unipd.it Such models are crucial for estimating the environmental persistence and potential for bioaccumulation of compounds like 3-Chloropropyl benzoate and its relatives.

Analytical Techniques for Degradation Product Identification

The identification of degradation products is essential for understanding the transformation pathways of a chemical in the environment. Advanced analytical techniques are employed to separate, detect, and identify these products, often present at trace levels in complex matrices.

High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS) for Metabolite Detection

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for analyzing non-volatile and thermally unstable compounds. und.edu It is particularly well-suited for identifying metabolites and degradation products of pharmaceuticals and environmental contaminants. uu.nlconicet.gov.ar

The process involves two key steps:

HPLC Separation: The sample mixture is passed through a column packed with a stationary phase. Different components of the mixture travel through the column at different speeds based on their chemical and physical properties, effectively separating them. americanpharmaceuticalreview.com Reversed-phase liquid chromatography (RP-LC) is the most common separation mode. conicet.gov.ar

MS Detection and Identification: As the separated components exit the HPLC column, they are ionized and enter the mass spectrometer. The MS measures the mass-to-charge ratio of the ions, providing molecular weight information. conicet.gov.ar Further fragmentation of the ions (in tandem MS or MS/MS) yields a characteristic pattern that acts as a chemical fingerprint, allowing for definitive structural elucidation of unknown degradation products. conicet.gov.aracs.org

HPLC-MS has been successfully used to identify transformation products of chlorinated compounds. For example, in a study on the degradation of tris(1-chloro-2-propyl) phosphate (TCPP), five organic transformation products were identified using LC-qTOF/MS (a high-resolution form of HPLC-MS), revealing that hydroxylation was the main degradation pathway. nih.gov The sensitivity and selectivity of HPLC-MS make it invaluable for detecting trace-level degradation products in various environmental and biological samples. und.edu

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation and identification of volatile and semi-volatile organic compounds. gcms.cz It is widely used in environmental analysis to study the degradation of pollutants. epa.govrsc.org

The technique operates as follows:

GC Separation: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. gcms.cz

MS Detection and Identification: The separated compounds elute from the GC column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each compound is a unique fragmentation pattern that can be compared against extensive spectral libraries for positive identification. researchgate.net

GC-MS is frequently applied in studies of chlorinated compounds. It was used to analyze the degradation products of polystyrene, where metabolites such as (3-chloropropyl)methylene-cyclopropane were identified. researchgate.net The technique is also a primary tool for profiling the complex mixture of compounds generated during the depolymerization of lignin, a complex organic polymer. rsc.org While GC-MS is limited to thermally stable and volatile compounds, its high resolution and the availability of vast commercial libraries make it an essential tool for identifying many environmental degradation products. americanpharmaceuticalreview.comgcms.cz

Table 2: Comparison of Analytical Techniques for Degradation Studies

| Technique | Principle | Analytes | Advantages | Limitations |

| HPLC-MS | Separation of compounds in a liquid mobile phase followed by mass analysis. conicet.gov.ar | Non-volatile, polar, thermally unstable compounds. und.edu | Wide applicability, suitable for a broad range of compounds, high sensitivity and selectivity. und.eduamericanpharmaceuticalreview.com | Can be more complex, potential for matrix effects. conicet.gov.ar |

| GC-MS | Separation of vaporized compounds in a gas mobile phase followed by mass analysis. gcms.cz | Volatile, semi-volatile, thermally stable compounds. americanpharmaceuticalreview.com | High chromatographic resolution, extensive spectral libraries for identification, robust. rsc.orgresearchgate.net | Requires analytes to be volatile and thermally stable; derivatization may be needed for some compounds. und.eduamericanpharmaceuticalreview.com |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization for Structural Elucidation of Derivatives

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-chloropropyl benzoate (B1203000) and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis-NIR spectroscopy each provide unique and complementary information about the compound's architecture.

Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize 3-chloropropyl benzoate and its analogues. sciforum.netmdpi.com

In the ¹H NMR spectrum of a derivative, 3-chloropropyl 2-aminobenzoate, specific signals corresponding to the methylene (B1212753) protons of the 3-chloropropyl group are observed. sciforum.net A quintet appears around δ 2.22 ppm, which is attributed to the central methylene group (-OCH2CH2 CH2Cl). sciforum.net Two triplets are also present: one at approximately δ 3.70 ppm for the methylene group adjacent to the chlorine atom (-CH2Cl), and another at δ 4.35 ppm for the methylene group bonded to the ester oxygen (-OCH2-). sciforum.net The aromatic protons show complex signals in the range of δ 6.63-7.85 ppm. sciforum.net

The ¹³C NMR spectrum provides further structural confirmation by identifying the chemical environment of each carbon atom. For 3-chloropropyl 2-aminobenzoate, the carbon signals for the propyl chain appear at δ 31.65 (OCH2CH2 CH2Cl), δ 41.31 (OCH2CH2CH2 Cl), and δ 60.86 (O CH2CH2CH2Cl). sciforum.net The aromatic carbons resonate between δ 110.36 and δ 150.52 ppm, and the carbonyl carbon of the ester group is typically found around δ 167.75 ppm. sciforum.net

Table 1: ¹H NMR Data for 3-Chloropropyl 2-aminobenzoate sciforum.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.22 | quintet | 2H | OCH₂CH₂ CH₂Cl |

| 3.70 | triplet | 2H | OCH₂CH₂CH₂ Cl |

| 4.35 | triplet | 2H | O CH₂CH₂CH₂Cl |

| 5.76 | broad singlet | 2H | NH₂ |

| 6.63 - 6.68 | multiplet | 2H | H-3 and H-5 |

| 7.28 | doublet of triplets | 1H | H-4 |

| 7.85 | doublet | 1H | H-6 |

Table 2: ¹³C NMR Data for 3-Chloropropyl 2-aminobenzoate sciforum.net

| Chemical Shift (δ) ppm | Assignment |

| 31.65 | OCH₂CH₂ CH₂Cl |

| 41.31 | OCH₂CH₂CH₂ Cl |

| 60.86 | O CH₂CH₂CH₂Cl |

| 110.36 | C-1 |

| 116.10 | C-3 |

| 116.61 | C-5 |

| 130.95 | C-6 |

| 134.11 | C-4 |

| 150.52 | C-2 |

| 167.75 | C=O |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, the IR spectrum typically shows a characteristic strong absorption band for the ester carbonyl (C=O) group around 1723 cm⁻¹. scispace.com Other significant peaks include those for C-O stretching (around 1200-1300 cm⁻¹) and C-Cl stretching (in the 600-800 cm⁻¹ region). Aromatic C-H bonds exhibit weak to medium bands in the 3030-3080 cm⁻¹ range, while aliphatic C-H stretching appears between 2850-2950 cm⁻¹. vulcanchem.com

UV-Vis-NIR Spectroscopy

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, such as 3-chloropropyl 2-aminobenzoate, the UV-Vis absorption spectrum in ethanol (B145695) shows distinct peaks. sciforum.netmdpi.com Typically, one absorption peak is observed around 250 nm and another at approximately 340 nm. sciforum.netmdpi.com The selection of a suitable solvent is crucial for measurements in the near-infrared region, as many common solvents have significant absorption in this range. shimadzu.com

Chromatographic Techniques for Separation and Monitoring

Chromatographic methods are essential for monitoring the progress of reactions that synthesize this compound and for purifying the final product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. rroij.complos.orgnih.govacs.orggoogle.com In the synthesis of this compound derivatives, a small sample of the reaction mixture is spotted onto a TLC plate (commonly silica (B1680970) gel). mdpi.com The plate is then developed in an appropriate solvent system, such as a mixture of dichloromethane (B109758) and light petroleum ether. mdpi.com By comparing the spots of the reactants and products under UV light, chemists can determine when the reaction is complete. rroij.complos.orgnih.gov For instance, in the synthesis of 3-chloropropyl 2-aminobenzoate, TLC was used with a dichloromethane eluent, showing a retention factor (Rf) of 0.74 for the product. mdpi.com

Silica Gel Column Chromatography for Purification

Following the completion of a reaction, the crude product mixture often contains unreacted starting materials, byproducts, and other impurities. Silica gel column chromatography is a widely used method for purifying the desired compound from this mixture. figshare.comnih.govrsc.org The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. rsc.orgasahilab.co.jp The different components of the mixture travel through the column at different rates based on their affinity for the silica gel and solubility in the eluent, allowing for their separation. asahilab.co.jp For example, derivatives of this compound have been successfully purified using silica gel column chromatography. sciforum.netnih.gov

Crystallographic Analysis

Crystallographic analysis is a cornerstone for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's physical and chemical properties.

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise structure of a molecule in its solid state. The technique involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is analyzed to calculate the positions of individual atoms, bond lengths, and bond angles with high precision.

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For a compound like this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for assessing its stability and phase behavior.

Detailed experimental data from TGA or DSC specifically for this compound is not prevalent in the reviewed literature. However, a European patent document mentions a DSC thermogram for a related intermediate in the synthesis of Silodosin, which shows a thermal event at 71.82 °C. epo.org

Thermogravimetric Analysis (TGA) would measure the change in mass of a this compound sample as it is heated at a controlled rate. This analysis is critical for determining its thermal stability and decomposition profile. A TGA curve would pinpoint the onset temperature of decomposition and quantify mass loss at various stages, indicating the volatilization or breakdown of the molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A DSC thermogram for this compound would reveal important phase transitions, such as melting point, boiling point, and any crystalline phase changes, providing quantitative data on the enthalpy of these transitions.

The table below illustrates the type of data that would be obtained from such analyses.

| Analytical Technique | Property Measured | Potential Information for this compound |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range |

| DSC | Heat Flow vs. Temperature | Melting point, boiling point, phase transition enthalpies |

Electrochemical Measurement Methods for Molecular Properties